2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide
Description
The compound 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a structurally complex molecule featuring three key components:
- 4-Chlorophenoxy group: A phenyl ring substituted with chlorine at the para position and linked via an oxygen atom. This group is known to enhance lipophilicity and influence bioavailability in pharmaceuticals and agrochemicals .
- Substituted ethylamine moiety: A hydroxyl-bearing ethyl chain with a cyclopropyl ring and a thiophen-2-yl group. The thiophene (a sulfur-containing aromatic heterocycle) may contribute to electronic interactions or biological activity, as seen in antimicrobial and antimycobacterial agents .
Synthetic routes for analogous compounds involve multi-step reactions, such as nucleophilic substitution, cyclization, and amide coupling. Microwave-assisted methods have been reported to improve yields (e.g., 85–90% for intermediates) and reduce reaction times (15 minutes vs. hours in conventional heating) .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-18(2,24-15-9-7-14(20)8-10-15)17(22)21-12-19(23,13-5-6-13)16-4-3-11-25-16/h3-4,7-11,13,23H,5-6,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQZTIWNBBGLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1CC1)(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the 4-chlorophenoxy intermediate.
Hydroxylation and Thiophene Introduction: The hydroxyl group and thiophene ring are introduced through a series of reactions, including oxidation and substitution reactions.
Amidation: Finally, the amide bond is formed by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
- Antifungal Activity :
- Pharmaceutical Potential :
Agricultural Applications
- Herbicide Development :
Case Studies
- Field Trials for Fungal Resistance :
- Pharmacological Research :
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group could form hydrogen bonds.
Comparison with Similar Compounds
Table 1: Comparison of Propanamide Analogs
*Calculated based on molecular formula.
Key Observations :
- Cyclopropyl substitution introduces steric hindrance, which may affect conformational flexibility compared to linear alkyl chains in analogs like COVPDB853 .
Thiophene-Containing Compounds
Key Observations :
- Thiophene derivatives exhibit diverse bioactivities, ranging from antimicrobial () to central nervous system effects (). The target compound’s thiophen-2-yl group may similarly contribute to receptor binding, though its specific activity remains uncharacterized.
- Substitution at the 5-position of thiophene (e.g., bromo in ) enhances antibacterial potency compared to unsubstituted thiophene, suggesting that modifications here could optimize the target compound’s efficacy .
Chlorophenoxy-Containing Compounds
Table 3: Chlorophenoxy Analogs in Agrochemicals and Pharmaceuticals
Key Observations :
- The 4-chlorophenoxy group is prevalent in agrochemicals (e.g., procyazine) due to its stability and ability to disrupt biological pathways . In pharmaceuticals, this group may enhance membrane permeability or target chlorophenoxy-binding enzymes.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Chlorophenoxy group : This moiety is known for its role in herbicides and has been associated with various biological effects.
- Cyclopropyl and thiophenyl groups : These cyclic structures often enhance the lipophilicity and bioavailability of compounds, influencing their interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Some key mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity. For instance, derivatives featuring the chlorophenoxy group have been linked to anticonvulsant effects in animal models .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antibacterial activities, potentially useful in treating infections .
Case Studies
A review of the literature reveals several case studies highlighting the biological activity of this compound and its derivatives:
- Anticonvulsant Studies : A study demonstrated that analogs of this compound exhibited significant anticonvulsant activity in rodent models. The mechanism was linked to modulation of GABAergic neurotransmission, suggesting potential therapeutic applications in epilepsy .
- Antimicrobial Efficacy : Another investigation into structurally related compounds showed promising results against various bacterial strains, indicating a potential role as a novel antibiotic agent .
- Pharmacokinetics and Toxicology : Research on similar compounds has provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding their safety and efficacy in clinical settings.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
